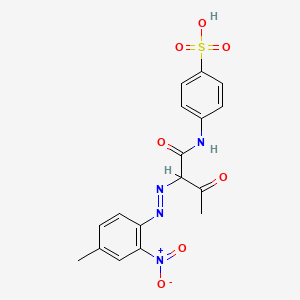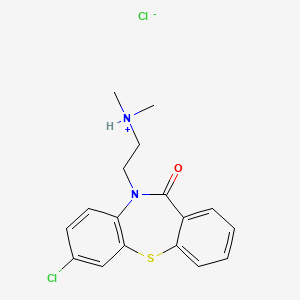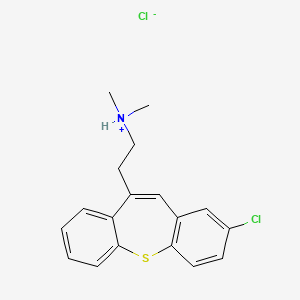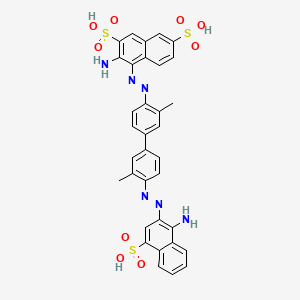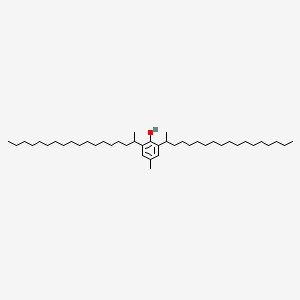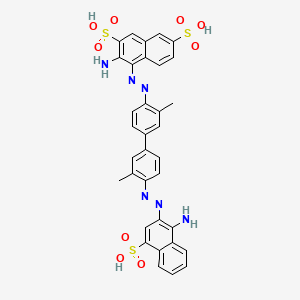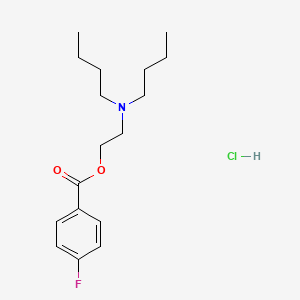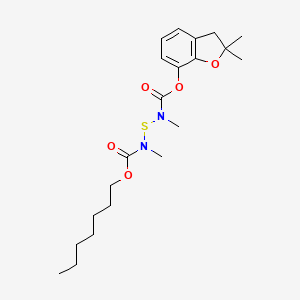
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is a complex organometallic compound that combines elements of organic and inorganic chemistry This compound is notable for its unique structure, which includes a cyclopentadienyl ring, an amine group, a cyclopentane ring, an iron atom, and a 2-methylpropane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane typically involves the coordination of cyclopentadienyl ligands to an iron center. One common method is the reaction of cyclopenta-2,4-dien-1-amine with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, which may alter the compound’s reactivity and properties.
Reduction: The compound can be reduced, often using hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands attached to the iron center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of phosphines, carbonyls, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of iron-ligand complexes with different properties.
Applications De Recherche Scientifique
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane involves the coordination of the iron center to various ligands, which can influence the compound’s reactivity and properties. The iron atom can participate in electron transfer processes, facilitating redox reactions. The cyclopentadienyl and amine groups can also interact with other molecules, enhancing the compound’s catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the amine and 2-methylpropane groups.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with two cyclopentadienyl rings and no additional functional groups.
Cyclopentadienylmanganese tricarbonyl: Similar coordination chemistry but with manganese instead of iron.
Uniqueness
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is unique due to the combination of its functional groups and the presence of iron
Propriétés
Formule moléculaire |
C14H21FeN-6 |
|---|---|
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane |
InChI |
InChI=1S/C5H6N.C5H5.C4H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;1-4(2)3;/h1-4H,6H2;1-5H;4H,1-3H3;/q-1;-5;; |
Clé InChI |
GKWKTINYTOOJTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



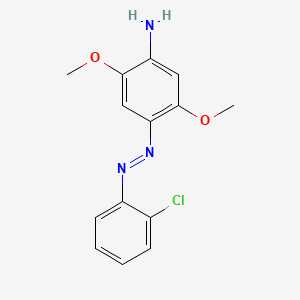

![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
